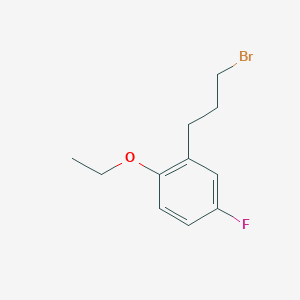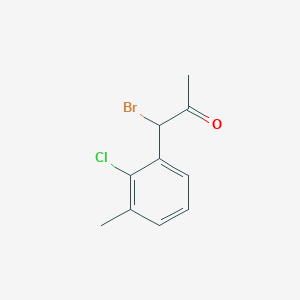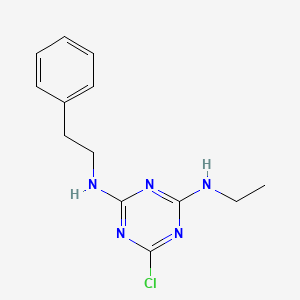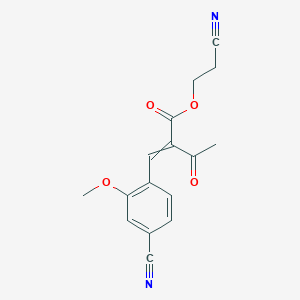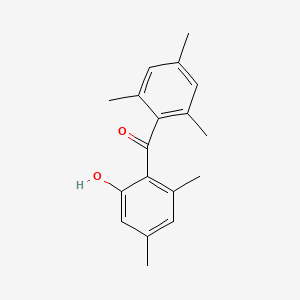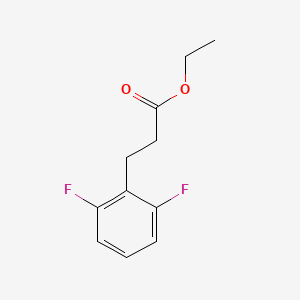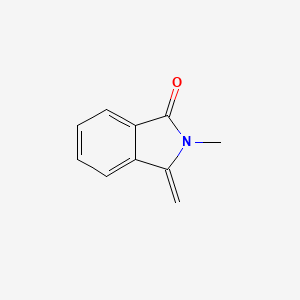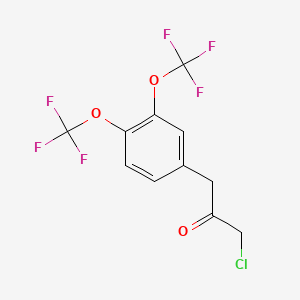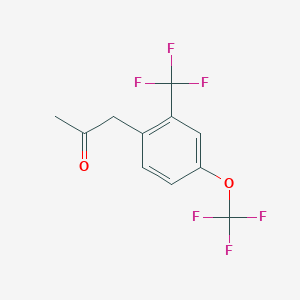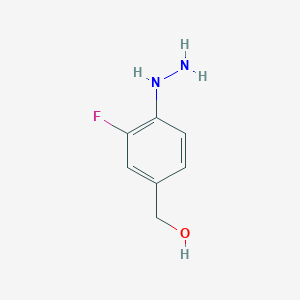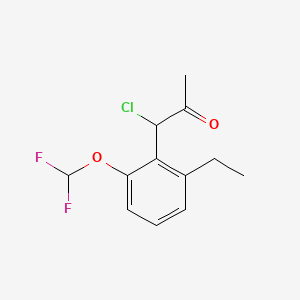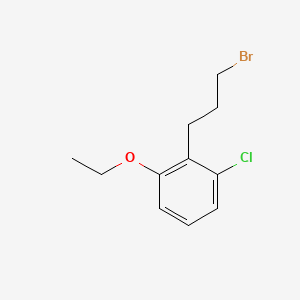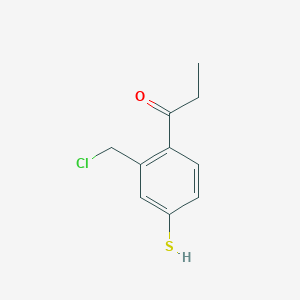
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C10H11ClOS. This compound is characterized by the presence of a chloromethyl group and a mercapto group attached to a phenyl ring, along with a propanone moiety. It is a versatile compound with significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(chloromethyl)-4-mercaptophenylacetic acid with propanone under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours until the reaction is complete.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures to ensure optimal reaction rates and yields. Major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted phenylpropanones.
Aplicaciones Científicas De Investigación
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form covalent bonds with biomolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one involves its ability to interact with various molecular targets through covalent bonding. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The mercapto group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
Phenylacetone: Similar in structure but lacks the chloromethyl and mercapto groups, making it less reactive in certain chemical reactions.
Thiophene derivatives: Contain a sulfur atom in a five-membered ring, offering different reactivity and applications in medicinal chemistry.
Benzyl chloride: Contains a chloromethyl group but lacks the propanone moiety, limiting its use in certain synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H11ClOS |
|---|---|
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)-4-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-2-10(12)9-4-3-8(13)5-7(9)6-11/h3-5,13H,2,6H2,1H3 |
Clave InChI |
DWLPMGNRQZNMOY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)S)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)
